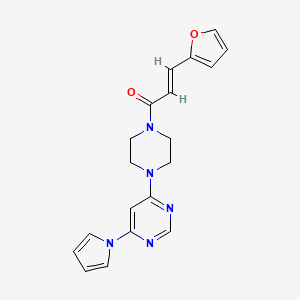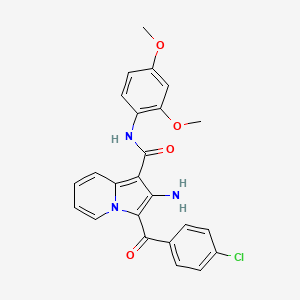
2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide is a synthetic compound that has gained attention due to its potential biological activities. The compound is also known as DCB-DIM-1 and has been studied for its potential use in cancer research.
科学的研究の応用
Synthesis and Biological Evaluation
Research on compounds structurally related to 2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide has demonstrated a wide range of potential applications in the field of medicinal chemistry. A study by Mahanthesha, Suresh, and Naik (2022) focused on the synthesis of derivatives of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides. These compounds exhibited significant in vitro activity against tuberculosis, cancer, inflammation, and bacterial infections. Molecular docking studies further supported their potential as anticancer agents (Mahanthesha, Suresh, & Naik, 2022).
Novel Syntheses for Tropical Disease Applications
Another study highlighted the synthesis of isoxazoline indolizine amide compounds designed for potential application to tropical diseases. The synthesis involved strategic formation of indolizine core structures as common intermediates for efficient derivatization, demonstrating the versatility of indolizine derivatives in drug development (Zhang et al., 2014).
Domino Synthesis of Derivatives
The work by Ziyaadini et al. (2011) presented a novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. This method highlights the efficiency of creating complex molecules from simpler precursors, contributing to the field of synthetic organic chemistry and potential pharmaceutical applications (Ziyaadini et al., 2011).
Direct Condensation for Carboxamide Formation
Kunishima et al. (2001) developed a selective method for forming carboxamides via direct condensation of carboxylic acids and amines using a new condensing agent, DMT-MM. This approach simplifies the synthesis of carboxamide derivatives, demonstrating the ongoing evolution of synthetic methodologies in organic chemistry (Kunishima et al., 2001).
特性
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-31-16-10-11-17(19(13-16)32-2)27-24(30)20-18-5-3-4-12-28(18)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSQCJQNMALAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2652049.png)
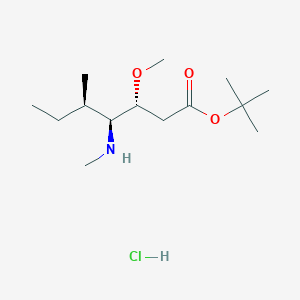

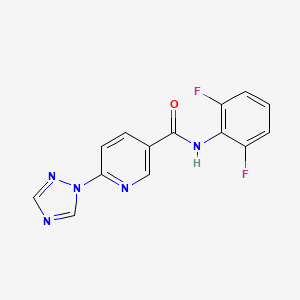
![ethyl 4-(2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamido)piperidine-1-carboxylate](/img/structure/B2652054.png)
![butyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2652055.png)
![(E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile](/img/structure/B2652056.png)
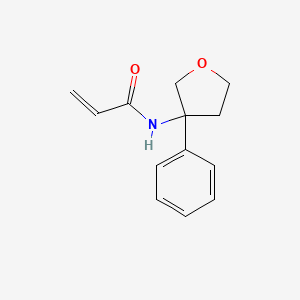
![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one](/img/structure/B2652060.png)
![7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2652061.png)

![N-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine](/img/structure/B2652063.png)
![(E)-5-chloro-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2652064.png)
